molecular formula C20H21ClN2O3S B2979928 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine CAS No. 867040-26-4

6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine

Cat. No. B2979928
CAS RN: 867040-26-4
M. Wt: 404.91
InChI Key: HCRBDYHTFKCMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medical and biological fields.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is not fully understood, but it has been suggested to act through inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound may also modulate the activity of certain enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity, suggesting potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine in lab experiments include its high potency and selectivity towards cancer cells and its potential neuroprotective effects. However, the limitations of this compound include its low solubility in aqueous solutions and potential toxicity at high concentrations, which may require careful optimization of experimental conditions.

Future Directions

There are several future directions for research on 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, this compound may have potential as a lead compound for the development of novel therapeutic agents for cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine involves the reaction between 6-chloro-4-aminquinoline and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with diethylamine to obtain the final compound. This method has been reported in several scientific publications and has been optimized to achieve high yields and purity.

Scientific Research Applications

6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to exhibit potent antiproliferative activity against cancer cells and has shown promising results in preclinical studies. In addition, this compound has been reported to have neuroprotective effects and may have potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-4-23(5-2)20-17-12-14(21)6-11-18(17)22-13-19(20)27(24,25)16-9-7-15(26-3)8-10-16/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBDYHTFKCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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